1-Bromo-4-nitrobenzene-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

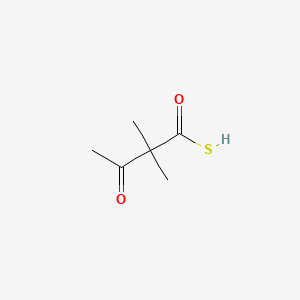

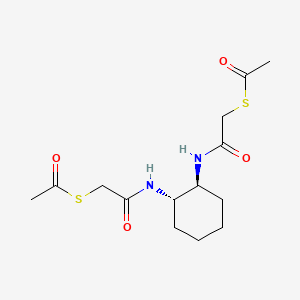

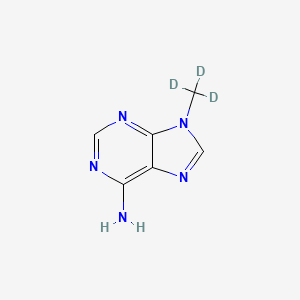

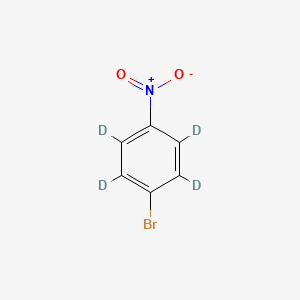

1-Bromo-4-nitrobenzene-d4 is a stable isotope labelled compound with the molecular formula C6 2H4 Br N O2 and a molecular weight of 206.03 . It is used in synthetic chemistry as a reference tool .

Synthesis Analysis

The synthesis of 1-Bromo-4-nitrobenzene involves the electrochemical reduction at zinc microelectrodes in an ionic liquid . It also undergoes a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-nitrobenzene-d4 is represented by the IUPAC Standard InChI: InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D .Chemical Reactions Analysis

The radical anions of 1-Bromo-4-nitrobenzene are reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide, ([C4mPyrr] [NTf2]), as shown by voltammetric measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-nitrobenzene-d4 include a molecular weight of 202.01 g/mol . The compound is a solid at room temperature .科学的研究の応用

Organic Polymer Solar Cells

1-Bromo-4-nitrobenzene-d4 has been used in the active layer of organic polymer solar cells to improve their performance . The addition of 1-Bromo-4-nitrobenzene-d4 to the active layer based on P3HT/PCBM has shown to increase the energy conversion efficiency from 2.2% to 3.4%, an increase of 54%, when the additive volume of 1-Bromo-4-Nitrobenzene was 25wt% .

Synthesis Material Intermediate

1-Bromo-4-nitrobenzene-d4 can be employed as a synthesis material intermediate . This means it can be used in the production of other compounds in a multi-step synthesis process.

Pharmaceutical Intermediate

It is also used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs.

Electrophilic Aromatic Substitution Reactions

1-Bromo-4-nitrobenzene-d4 undergoes electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a substituent, such as a hydrogen atom, on an aromatic ring. This property makes it useful in organic chemistry for the synthesis of a wide variety of compounds.

Nitration of Bromobenzene

1-Bromo-4-nitrobenzene-d4 is produced from the nitration of bromobenzene . The nitration reaction involves the substitution of a nitro group (NO2) for a hydrogen atom on bromobenzene. This reaction is a common method for introducing a nitro group into an aromatic ring.

Solubility Studies

1-Bromo-4-nitrobenzene-d4 is insoluble in water and almost transparent in hot ethyl alcohol . This property can be useful in studies related to solubility and the development of new solvents or extraction techniques.

作用機序

Target of Action

1-Bromo-4-nitrobenzene-d4 is a deuterated compound of 1-Bromo-4-nitrobenzene The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that deuterated compounds have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . The compound may interact with its targets, leading to changes at the molecular level. More detailed studies are required to elucidate these interactions.

Biochemical Pathways

Deuterated compounds are often used as tracers for quantitation during the drug development process , which suggests that they may be involved in various biochemical pathways

Pharmacokinetics

It’s known that the substitution of hydrogen with deuterium can potentially affect the pharmacokinetic profile of a compound . This could impact the bioavailability of the compound, but specific details would require further investigation.

Result of Action

As a deuterated compound, it may have unique effects on cellular processes due to the presence of deuterium . More research is needed to describe these effects in detail.

Action Environment

It’s known that the compound is stable under normal conditions

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661830 |

Source

|

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-nitrobenzene-d4 | |

CAS RN |

350820-19-8 |

Source

|

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)